Oxacyclohexadec-12-en-2-one, (12Z)-

Fragrance Formulation Olfactory Performance Stereochemistry

(12Z)-Oxacyclohexadec-12-en-2-one (CAS 111879-79-9) is a 16-membered macrocyclic lactone with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol. It is a synthetic musk compound, often referred to as (Z)-habanolide or (Z)-12-musk decenone, and is characterized by its Z-configured double bond at the 12-position of the oxa-macrocyclic ring.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
CAS No. 111879-79-9
Cat. No. B12093333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxacyclohexadec-12-en-2-one, (12Z)-
CAS111879-79-9
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESC1CCCCC=CCCCOC(=O)CCCC1
InChIInChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h6,8H,1-5,7,9-14H2/b8-6-
InChIKeyZYXGECMFJMLZNA-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (12Z)-Oxacyclohexadec-12-en-2-one (CAS 111879-79-9) for Procurement


(12Z)-Oxacyclohexadec-12-en-2-one (CAS 111879-79-9) is a 16-membered macrocyclic lactone with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol [1]. It is a synthetic musk compound, often referred to as (Z)-habanolide or (Z)-12-musk decenone, and is characterized by its Z-configured double bond at the 12-position of the oxa-macrocyclic ring [2]. This compound is primarily utilized as a high-impact fragrance ingredient, prized for its powerful, elegant musk odor profile with distinctive metallic and powdery facets [3]. It is distinguished from its (12E)-isomer (CAS 111879-80-2) and other positional isomers like (13Z)- and (13E)-oxacyclohexadec-2-one by its specific stereochemistry, which is a key driver of its olfactory performance and physicochemical behavior [4].

Why You Cannot Substitute (12Z)-Oxacyclohexadec-12-en-2-one (CAS 111879-79-9)


The (12Z)-isomer is not interchangeable with its (12E)-stereoisomer (CAS 111879-80-2) or with the common commercial mixture Globalide®/Habanolide (CAS 34902-57-3). Its Z-configuration imposes a distinct molecular geometry that directly affects its volatility, odor character, and substantivity on substrates [1]. Unlike the commercial mixture, which contains a blend of E- and Z- isomers at both the 12- and 13- positions [2], the isolated (12Z)-form offers a specific, clean, and potent musk note, described as having a unique 'metallic' or 'hot iron' nuance . Substituting with the more common, and less expensive, isomer mixture can alter the olfactory balance of a fragrance, potentially reducing its radiance and modifying the desired powdery-musky character. For applications requiring a specific stereochemical input or a defined, reproducible sensory signature, the generic mixture is not a direct equivalent [3].

Quantitative Evidence for (12Z)-Oxacyclohexadec-12-en-2-one (CAS 111879-79-9)


Specific Isomer Composition in Optimized Formulations

The (12Z)-isomer is a critical component for achieving a specific, high-performance musk character. A patent describes an optimized composition where the (Z)-oxacyclohexadec-12-en-2-one content is significantly elevated relative to the (E)-isomer, directly linking this ratio to a preferred powdery and musky odor profile [1].

Fragrance Formulation Olfactory Performance Stereochemistry

Characterization by Physical Constants and Spectroscopic Fingerprint

The (12Z)-isomer can be unambiguously identified and distinguished from its isomers through its unique InChI Key and specific NMR and MS spectroscopic profiles, ensuring material integrity and preventing misidentification during procurement [1][2]. In contrast, the commercial mixture Globalide® (CAS 34902-57-3) is characterized as a blend of multiple isomers, lacking a single, distinct InChI Key for the mixture itself [3].

Analytical Chemistry Quality Control Material Identification

Regulatory Identification and Distinction

The (12Z)-isomer is assigned a unique FDA Unique Ingredient Identifier (UNII), which is distinct from the UNII for the isomer mixture [1]. This separate identifier is essential for precise regulatory tracking, safety reporting, and cross-referencing in official databases.

Regulatory Affairs Compliance Safety Assessment

High-Value Application Scenarios for (12Z)-Oxacyclohexadec-12-en-2-one (CAS 111879-79-9)


Fragrance Ingredient for 'White Musk' Accords Requiring a Metallic Nuance

The (12Z)-isomer is a critical building block for creating modern 'white musk' accords . Its characteristic 'metallic' or 'hot iron' nuance, which is distinct from the creamier, waxier notes of other isomers or mixtures, provides a crisp, clean, and transparent lift to fine fragrance compositions [1]. Its unique stereochemistry contributes to a specific odor profile that is highly valued in perfumery for creating sophisticated and modern musky impressions, as evidenced by patents claiming its use in optimized compositions for this very purpose [2].

Analytical Reference Standard for Method Development and Quality Control

The unambiguous identification of the (12Z)-isomer via its InChI Key (ZYXGECMFJMLZNA-VURMDHGXSA-N) and its defined spectroscopic fingerprint (e.g., SpectraBase ID 27bwiWd6555) make it an ideal analytical reference standard [3][4]. It is essential for developing and validating quantitative analytical methods (e.g., GC-MS) to accurately measure isomer ratios in complex fragrance mixtures or to monitor the stability of this specific stereoisomer in finished products. This application is critical for quality control in both raw material procurement and final product formulation [5].

Regulatory Dossier Preparation and Substance Tracking

Organizations that require precise substance tracking for compliance with global chemical inventories (e.g., EU REACH, US TSCA) must differentiate between isomers. The (12Z)-isomer's unique CAS number (111879-79-9), distinct DTXSID (DTXSID50888850), and its own FDA UNII (88LWK3MR1Y) are essential for accurately populating regulatory dossiers, safety data sheets, and other compliance documentation [3][6][7]. This ensures correct substance identification and avoids misclassification that could arise from using the more generic CAS number (34902-57-3) associated with the isomer mixture.

Investigation of Structure-Odor Relationships (SOR) in Macrocyclic Musks

For academic and industrial R&D focused on olfaction and fragrance chemistry, the (12Z)-isomer serves as a specific molecular probe. Its defined double-bond geometry allows researchers to systematically investigate how changes in stereochemistry affect olfactory perception, volatility, and substantivity [8]. It is a key compound for understanding the nuanced impact of molecular conformation on the sensory properties of macrocyclic musks, a field where small structural changes can lead to significant differences in odor character and strength [9].

Technical Documentation Hub

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